4-(1,2-Dihydroxyethyl)benzonitrile

Descripción general

Descripción

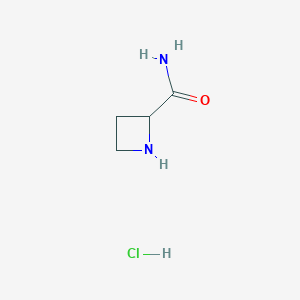

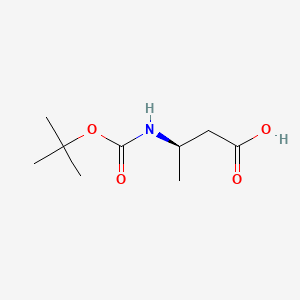

4-(1,2-Dihydroxyethyl)benzonitrile (4-DHBN) is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 181.18 g/mol and a melting point of 34-37°C. 4-DHBN is used as a reagent in organic synthesis and as a catalyst in various biochemical and physiological processes. It is also used as an intermediate in the preparation of a variety of compounds, including pharmaceuticals, dyes, and fragrances.

Aplicaciones Científicas De Investigación

Application in Lithium Ion Batteries

4-(Trifluoromethyl)-benzonitrile has been utilized as a novel electrolyte additive for the LiNi0.5Mn1.5O4 cathode of high voltage lithium ion batteries. This additive significantly improves the cyclic stability of the LiNi0.5Mn1.5O4, resulting in higher initial capacity and better capacity retention after extensive cycling. This improvement is attributed to the formation of a low-impedance protective film by 4-(Trifluoromethyl)-benzonitrile, which prevents oxidation decomposition of the electrolyte and suppresses manganese dissolution from the cathode (Huang et al., 2014).

Liquid Crystal Technology

Benzonitrile derivatives, including 4-n-ethoxy-4'-cyanobiphenyl, have been studied for their applications in liquid crystal technology. The physico-chemical properties, frontier orbitals, and spectral study of these molecules provide insights into their suitability for use in liquid crystal displays and other related technologies. The molecular structure and physical properties such as dipole moment and entropy significantly influence their behavior as nematic liquid crystal molecules (Tiwari et al., 2020).

Synthesis of Novel Organic Compounds

4-(Dimethyl-amino)benzonitrile (DMABN) is a prototype molecule used for dual fluorescence, and its study has led to a deeper understanding of intramolecular charge-transfer states. Research into the excited state structures of DMABN has implications for the development of new organic compounds with unique optical properties (Köhn & Hättig, 2004).

Development of New Pharmaceuticals

4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile is a nonsteroidal androgen receptor antagonist developed for the control of sebum and the treatment of androgenetic alopecia. Its synthesis and rational design demonstrate the role of benzonitrile derivatives in developing new pharmaceutical compounds (Li et al., 2008).

Environmental Degradation Studies

Studies on the microbial degradation of benzonitrile herbicides, such as dichlobenil, bromoxynil, and ioxynil, provide insights into the environmental fate of these compounds. Understanding the microbial pathways that degrade benzonitriles is crucial for environmental management and the mitigation of pollution (Holtze et al., 2008).

Direcciones Futuras

Mecanismo De Acción

Mode of Action

Based on its structure, it can be inferred that the compound may undergo nucleophilic substitution reactions at the benzylic position . The hydroxyl groups attached to the ethyl chain may also participate in hydrogen bonding with target molecules, potentially influencing the compound’s interaction with its targets .

Pharmacokinetics

The nitrile group may also be metabolized to a carboxylic acid, which could impact its excretion .

Result of Action

Its potential to undergo nucleophilic substitution reactions suggests that it may modify target molecules, potentially altering their function .

Action Environment

The action of 4-(1,2-Dihydroxyethyl)benzonitrile may be influenced by various environmental factors. For instance, the pH of the environment could affect the ionization state of its hydroxyl groups, potentially influencing its solubility and interaction with targets . Additionally, the presence of other molecules that can react with the nitrile group may also impact its stability and efficacy .

Análisis Bioquímico

Biochemical Properties

4-(1,2-Dihydroxyethyl)benzonitrile plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the transcriptional activity of target genes, thereby altering cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade over extended periods, leading to a reduction in its biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and metabolism. At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic pathways influence the compound’s pharmacokinetics and overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it has been observed to accumulate in the cytoplasm and nucleus, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its presence in the nucleus, for example, allows it to interact with DNA and transcription factors, thereby influencing gene expression and cellular functions .

Propiedades

IUPAC Name |

4-(1,2-dihydroxyethyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-5-7-1-3-8(4-2-7)9(12)6-11/h1-4,9,11-12H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILWNTXCQEVRGRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3034345.png)

![1-(Bicyclo[3.1.0]hexan-6-yl)ethanol](/img/structure/B3034352.png)

![1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B3034364.png)